3-((2,4-Dimethylpentyl)oxy)phthalonitrile
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Overview
Description
3-((2,4-Dimethylpentyl)oxy)phthalonitrile is an organic compound with the molecular formula C15H18N2O and a molecular weight of 242.32 g/mol . This compound is primarily used in research and development within the field of organic chemistry.
Preparation Methods
The synthesis of 3-((2,4-Dimethylpentyl)oxy)phthalonitrile typically involves the reaction of phthalonitrile with 2,4-dimethylpentanol in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
3-((2,4-Dimethylpentyl)oxy)phthalonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-((2,4-Dimethylpentyl)oxy)phthalonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers use it to study its interactions with biological molecules and its potential effects on biological systems.
Medicine: It may be investigated for its potential therapeutic properties or as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-((2,4-Dimethylpentyl)oxy)phthalonitrile involves its interaction with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the context of its use. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
3-((2,4-Dimethylpentyl)oxy)phthalonitrile can be compared with other similar compounds, such as:
Phthalonitrile derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and applications.
Alkyl-substituted phthalonitriles: These compounds have different alkyl groups attached to the phthalonitrile core, affecting their reactivity and uses. The uniqueness of this compound lies in its specific substituent, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
3-(2,4-dimethylpentoxy)benzene-1,2-dicarbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-11(2)7-12(3)10-18-15-6-4-5-13(8-16)14(15)9-17/h4-6,11-12H,7,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXXQNGCGNUKNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)COC1=CC=CC(=C1C#N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595561 |
Source
|
Record name | 3-[(2,4-Dimethylpentyl)oxy]benzene-1,2-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40595561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176110-82-0 |
Source
|
Record name | 3-[(2,4-Dimethylpentyl)oxy]benzene-1,2-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40595561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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